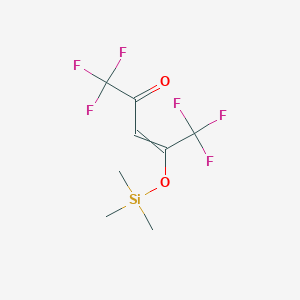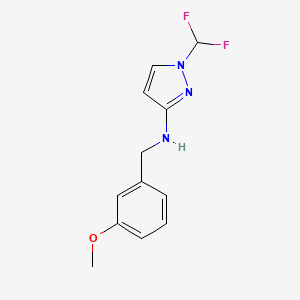![molecular formula C10H11FN4OS B11750103 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11750103.png)
3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a fluorinated thiophene ring, which can enhance its biological activity and stability.
Preparation Methods
The synthesis of 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of the fluorinated thiophene: This step involves the reaction of the pyrazole intermediate with a fluorinated thiophene derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated thiophene ring can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorinated thiophene ring enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can interact with various proteins, influencing their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives such as:
3-amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the fluorinated thiophene ring, resulting in different biological activity.
5-fluoro-2-methyl-1H-pyrazole-4-carboxamide: Similar structure but with variations in the substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H11FN4OS |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-[(5-fluorothiophen-2-yl)methylamino]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11FN4OS/c1-15-5-7(9(12)16)10(14-15)13-4-6-2-3-8(11)17-6/h2-3,5H,4H2,1H3,(H2,12,16)(H,13,14) |
InChI Key |
PCYPPLXOMSJXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)NCC2=CC=C(S2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750021.png)
![3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750023.png)
![3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11750028.png)
![2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750034.png)


![5-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750058.png)
![S-[(4-Methoxyphenyl)methyl] ethanethioate](/img/structure/B11750064.png)
![1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11750067.png)
![(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine](/img/structure/B11750070.png)
![(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11750076.png)

![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750090.png)

